1-(chloromethyl)-2,3,4-trimethylbenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-2,3,4-trimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-7-4-5-10(6-11)9(3)8(7)2/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGVECYGBJQQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CCl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Diarylalkane Formation:the Most Common Side Reaction is the Formation of a Bis Trimethylphenyl Methane Derivative. This Occurs when the Initially Formed Chloromethylated Product, Which is Itself a Reactive Alkyl Halide, Acts As an Electrophile in a Subsequent Friedel Crafts Alkylation Reaction with Another Molecule of Trimethylbenzene.wikipedia.orgrsc.orgresearchgate.net
Mechanism: The chloromethyl group of 1-(chloromethyl)-2,3,4-trimethylbenzene is activated by the Lewis acid catalyst, forming a benzylic carbocation. This carbocation is then attacked by a second molecule of 1,2,3-trimethylbenzene (B126466), leading to the formation of a diarylmethane after deprotonation. Higher temperatures and prolonged reaction times favor this side reaction. dur.ac.uk
Polymerization:under Strongly Acidic Conditions, Formaldehyde Can Self Polymerize, or the Highly Reactive Products Can Undergo Further Reactions Leading to the Formation of Resinous, Polymeric Materials. This is Particularly Problematic with Highly Activated Aromatic Substrates.
Table 2: Major Side Products in the Chloromethylation of Trimethylbenzenes
| Side Product Type | Precursors | Mechanistic Pathway | Conditions Favoring Formation |
|---|---|---|---|
| Bis(trimethylphenyl)methane | 1-(Chloromethyl)trimethylbenzene + Trimethylbenzene | Secondary Friedel-Crafts Alkylation | High temperature, long reaction time, high catalyst concentration |
| Bis(chloromethyl)trimethylbenzene | 1-(Chloromethyl)trimethylbenzene + Chloromethylating Agent | Second Electrophilic Aromatic Substitution | Excess chloromethylating agent, forcing conditions |
| Polymeric Resins | Formaldehyde (B43269) / Reactive Intermediates | Acid-catalyzed polymerization | High acid concentration, high temperature |
Chemical Reactivity and Derivatization Strategies of 1 Chloromethyl 2,3,4 Trimethylbenzene
Nucleophilic Substitution Reactions of the Chloromethyl Group
The chloromethyl group is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. This process, typically following an SN2 mechanism, involves the displacement of the chloride ion by a wide range of nucleophiles. libretexts.orgmsu.edu The reaction is facilitated by the stability of the transition state, which is benzylic in nature.
1-(Chloromethyl)-2,3,4-trimethylbenzene reacts with various nitrogen-containing nucleophiles, such as ammonia, primary, and secondary amines, to form the corresponding substituted benzylamines. These reactions are fundamental in the synthesis of numerous compounds, including ligands and pharmacologically relevant scaffolds. The reaction generally proceeds by the attack of the nitrogen lone pair on the electrophilic benzylic carbon, displacing the chloride leaving group. libretexts.orgnih.gov
Table 1: Examples of Reactions with Nitrogen-Based Nucleophiles Data in this table is representative of typical reactions for benzylic chlorides.
| Nitrogen Nucleophile | Reagent/Conditions | Product | Typical Yield |
|---|---|---|---|
| Ammonia (NH₃) | Aqueous or alcoholic solution, often under pressure | (2,3,4-Trimethylphenyl)methanamine | Moderate to Good |
| Dimethylamine ((CH₃)₂NH) | Solvent (e.g., Ethanol, THF), Base (e.g., K₂CO₃) | N,N-Dimethyl-1-(2,3,4-trimethylphenyl)methanamine | Good to High |
| Aniline (C₆H₅NH₂) | Solvent (e.g., Toluene), Heat | N-(2,3,4-Trimethylbenzyl)aniline | Moderate |
| Sodium Azide (NaN₃) | Solvent (e.g., DMF, Acetone) | 1-(Azidomethyl)-2,3,4-trimethylbenzene | High |
Oxygen-based nucleophiles, including water, alcohols, and carboxylates, readily displace the chloride from this compound. Hydrolysis with water or hydroxide (B78521) ions yields 2,3,4-trimethylbenzyl alcohol. Reaction with alkoxides or alcohols under basic conditions (Williamson ether synthesis) produces the corresponding benzyl (B1604629) ethers. Similarly, reaction with carboxylate salts affords benzyl esters.
Table 2: Examples of Reactions with Oxygen-Based Nucleophiles Data in this table is representative of typical reactions for benzylic chlorides.
| Oxygen Nucleophile | Reagent/Conditions | Product | Typical Yield |
|---|---|---|---|
| Hydroxide (e.g., NaOH) | Aqueous or mixed solvent (e.g., THF/H₂O), Heat | (2,3,4-Trimethylphenyl)methanol | Good to High |
| Sodium Methoxide (NaOCH₃) | Methanol or THF | 1-(Methoxymethyl)-2,3,4-trimethylbenzene | High |
| Sodium Acetate (CH₃COONa) | Solvent (e.g., Acetic acid, DMF) | 2,3,4-Trimethylbenzyl acetate | High |
| Phenoxide (e.g., C₆H₅ONa) | Solvent (e.g., Acetone, DMF) | 1-(Phenoxymethyl)-2,3,4-trimethylbenzene | Good |
Due to the high nucleophilicity of sulfur compounds, their reactions with benzylic halides like this compound are typically efficient. libretexts.org Thiols (mercaptans) and thiolate salts react to form thioethers (sulfides), while reagents like sodium hydrosulfide (B80085) can be used to introduce a thiol group. These reactions are generally faster and occur under milder conditions compared to their oxygen counterparts. msu.edu
Table 3: Examples of Reactions with Sulfur-Based Nucleophiles Data in this table is representative of typical reactions for benzylic chlorides.
| Sulfur Nucleophile | Reagent/Conditions | Product | Typical Yield |
|---|---|---|---|
| Sodium Hydrosulfide (NaSH) | Ethanol or DMF | (2,3,4-Trimethylphenyl)methanethiol | Good |
| Sodium thiophenoxide (NaSPh) | Ethanol or DMF | Phenyl(2,3,4-trimethylbenzyl)sulfane | High |
| Thiourea ((NH₂)₂CS) | 1. Ethanol, reflux; 2. NaOH(aq) | (2,3,4-Trimethylphenyl)methanethiol | Good to High |
Oxidative Transformations of the Chloromethyl Moiety
The chloromethyl group can be oxidized to higher oxidation states, primarily yielding the corresponding aldehyde or carboxylic acid. The choice of oxidant and reaction conditions determines the final product. For instance, mild oxidation, such as the Sommelet reaction (using hexamine followed by hydrolysis) or oxidation with dimethyl sulfoxide (B87167) (DMSO), can yield 2,3,4-trimethylbenzaldehyde. More vigorous oxidation using agents like potassium permanganate (B83412) (KMnO₄) or nitric acid can convert the chloromethyl group directly into a carboxylic acid, forming 2,3,4-trimethylbenzoic acid. The oxidation of trimethylbenzene isomers themselves has been studied, often focusing on the methyl groups on the ring, but selective oxidation of the chloromethyl group is a standard transformation for benzylic halides. copernicus.orgcopernicus.orgdntb.gov.ua
Reductive Transformations of the Chloromethyl Moiety
The chloromethyl group can be reduced back to a methyl group, a process known as hydrodehalogenation. This transformation effectively converts this compound into 1,2,3,4-tetramethylbenzene (B1201564). Common methods for this reduction include catalytic hydrogenation over a palladium or platinum catalyst (e.g., H₂/Pd-C) or using hydride reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of a transition metal catalyst. Such reactions are valuable for removing the chloro-functionalization after it has served its synthetic purpose. nih.gov
Exploration of Specific C-C and C-Heteroatom Bond Formations
Beyond the standard nucleophilic substitutions, the electrophilic nature of this compound is exploited in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. libretexts.orgnih.gov
Carbon-Carbon Bond Formation:
Friedel-Crafts Alkylation: It can act as a potent electrophile in Friedel-Crafts alkylation reactions, reacting with other aromatic compounds (e.g., benzene (B151609), toluene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form diarylmethane derivatives. researchgate.net
Cyanide Substitution: Reaction with sodium or potassium cyanide is a powerful method for extending the carbon chain by one atom, producing (2,3,4-trimethylphenyl)acetonitrile. chemrevise.org This nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine.
Coupling with Organometallics: It can couple with organometallic reagents such as Grignard reagents (RMgX) or organocuprates (R₂CuLi) to form a new C-C bond, although side reactions can occur. chemistry.coach
Carbon-Heteroatom Bond Formation: This category broadly includes the nucleophilic substitution reactions discussed in section 4.1. Further examples include reactions with:
Phosphorus Nucleophiles: Triphenylphosphine reacts to form a phosphonium (B103445) salt, (2,3,4-trimethylbenzyl)triphenylphosphonium chloride. Such salts are key precursors for the Wittig reaction, which converts aldehydes and ketones into alkenes. fiveable.me
Silicon Nucleophiles: Reactions with silyl (B83357) anions or other nucleophilic silicon species can form carbon-silicon bonds, although this is less common than C-N, C-O, or C-S bond formation. msu.edu
Comparative Reactivity Studies with Isomeric Chloromethyltrimethylbenzenes
The reactivity of this compound in nucleophilic substitution reactions is significantly influenced by the substitution pattern of the methyl groups on the benzene ring. To understand these effects, a comparative analysis with its isomers is essential. The primary mode of reaction for these compounds, particularly in polar protic solvents, is solvolysis, which typically proceeds through a mechanism with significant SN1 character. masterorganicchemistry.comquora.com The rate of these reactions is largely determined by the stability of the intermediate benzylic carbocation. youtube.com
The stability of the trimethylbenzyl carbocation intermediates is governed by two principal factors:
Electronic Effects: Methyl groups are electron-donating through hyperconjugation and inductive effects. nih.gov They can stabilize the positive charge on the benzylic carbon, especially when located at the ortho and para positions. This stabilization is most effective when the p-orbitals of the methyl groups can overlap with the vacant p-orbital of the benzylic carbocation. nih.gov
Steric Effects: Methyl groups, particularly at the ortho positions (2 and 6), can cause steric hindrance. This can affect reactivity in several ways. In an SN1-type reaction, steric hindrance can inhibit solvation of the carbocation intermediate. Conversely, it can also cause steric acceleration by relieving ground-state strain as the molecule moves towards a planar carbocation intermediate. For reactions with SN2 character, steric hindrance at the ortho position will significantly slow the reaction rate by impeding the backside attack of the nucleophile. chemistryhall.comsigmaaldrich.com
Considering these principles, the expected reactivity of this compound can be compared with its key isomers:
1-(Chloromethyl)-2,4,6-trimethylbenzene (Mesityl Chloride): This isomer is known to be highly reactive in solvolysis reactions. researchgate.net The two ortho methyl groups (at positions 2 and 6) and one para methyl group (at position 4) are optimally positioned to stabilize the resulting benzylic carbocation through hyperconjugation and inductive effects. The symmetrical substitution allows for effective delocalization of the positive charge. While there is significant steric hindrance from the two ortho methyl groups, the electronic stabilization of the carbocation is the dominant factor, leading to a high SN1 reaction rate. researchgate.netresearchgate.net
1-(Chloromethyl)-2,4,5-trimethylbenzene (Isoduryl Chloride): In this isomer, the methyl groups are at positions 2, 4, and 5. It has one ortho and one para methyl group that can effectively stabilize the carbocation. The methyl group at position 5 is in a meta position relative to the chloromethyl group and thus offers less stabilization through resonance, contributing mainly through a weaker inductive effect. Its reactivity is expected to be lower than that of the 2,4,6-isomer due to the less optimal stabilization of the carbocation.
This compound: This compound has two methyl groups (ortho at position 2 and para at position 4) that can provide strong electronic stabilization to the carbocation intermediate. The methyl group at position 3, being meta, contributes less to resonance stabilization. However, the adjacent methyl groups at positions 2 and 3 can create significant steric strain in the ground state. This strain may be relieved upon formation of the planar carbocation, leading to steric acceleration. The reactivity of this isomer is therefore expected to be high, likely comparable to or slightly less than the 2,4,6-isomer, depending on the balance between electronic stabilization and steric effects.
The following table provides a qualitative comparison of the factors influencing the solvolysis reactivity of these isomers.
| Compound Name | Methyl Group Positions | Electronic Stabilization (Hyperconjugation & Induction) | Steric Hindrance (at ortho positions) | Expected Relative Reactivity |
| 1-(Chloromethyl)-2,4,6-trimethylbenzene | 2, 4, 6 | Very High (2 ortho, 1 para) | High (2 ortho) | Very High |
| This compound | 2, 3, 4 | High (1 ortho, 1 para, 1 meta) | Moderate (1 ortho) | High |
| 1-(Chloromethyl)-2,4,5-trimethylbenzene | 2, 4, 5 | High (1 ortho, 1 para, 1 meta) | Moderate (1 ortho) | Moderate to High |
This table presents a qualitative assessment based on established principles of physical organic chemistry. Actual reaction rates can vary depending on specific reaction conditions.
Advanced Spectroscopic and Chromatographic Characterization of Chloromethylated Trimethylbenzenes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity and spatial arrangement of atoms.
For 1-(chloromethyl)-2,3,4-trimethylbenzene, ¹H NMR spectroscopy is expected to reveal distinct signals corresponding to the aromatic, benzylic, and methyl protons. The aromatic region would likely show a single sharp singlet for the lone aromatic proton, a consequence of the specific substitution pattern. The three methyl groups, being in distinct chemical environments, are predicted to give rise to three separate singlets. The chloromethyl group's benzylic protons would also produce a singlet, typically shifted downfield due to the electronegativity of the adjacent chlorine atom.
In ¹³C NMR spectroscopy, a unique signal is expected for each carbon atom in a different chemical environment. For this compound, this would result in nine distinct signals for the aromatic carbons and three signals for the methyl carbons, in addition to the signal for the chloromethyl carbon. The chemical shifts of these carbons provide further confirmation of the substitution pattern on the benzene (B151609) ring.
| Proton (¹H) NMR | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 6.9 - 7.2 | Singlet |
| Chloromethyl CH₂ | 4.5 - 4.7 | Singlet |
| Methyl CH₃ (C2) | 2.2 - 2.4 | Singlet |
| Methyl CH₃ (C3) | 2.1 - 2.3 | Singlet |
| Methyl CH₃ (C4) | 2.1 - 2.3 | Singlet |
| Carbon (¹³C) NMR | Predicted Chemical Shift (ppm) |
| Aromatic C (substituted) | 135 - 145 |
| Aromatic C (unsubstituted) | 125 - 135 |
| Chloromethyl CH₂ | 45 - 50 |
| Methyl CH₃ | 15 - 25 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl and chloromethyl groups would appear just below 3000 cm⁻¹. The presence of the benzene ring will be confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. A key diagnostic peak would be the C-Cl stretching vibration of the chloromethyl group, which typically appears in the 600-800 cm⁻¹ range.
| Functional Group | Predicted FTIR Absorption Range (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H (CH₃, CH₂Cl) | 2850 - 3000 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| C-H Bend (CH₃, CH₂) | 1375 - 1450 | Bending |
| C-Cl | 600 - 800 | Stretching |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. semanticscholar.org It is exceptionally useful for determining the purity of a sample and analyzing complex mixtures. rsc.org
In the analysis of this compound, GC would be employed to separate the target compound from any starting materials, byproducts, or isomers. The retention time in the GC column is a characteristic property that aids in identification. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a molecular ion (M⁺) and a series of fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule.
For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A characteristic fragmentation pattern would involve the loss of a chlorine atom to form a stable benzylic carbocation, which would be a prominent peak in the spectrum. Further fragmentation of the trimethylbenzyl cation could also be observed. Analysis of isomeric impurities, such as other chloromethylated trimethylbenzenes, can be achieved as they will likely have different retention times and potentially distinct fragmentation patterns. nih.gov
| Ion | Predicted m/z | Identity |
| [M]⁺ | 168/170 | Molecular Ion (with ³⁵Cl/³⁷Cl isotopes) |
| [M-Cl]⁺ | 133 | Trimethylbenzyl cation |
| [M-CH₂Cl]⁺ | 119 | Trimethylphenyl cation |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and intermolecular interactions.
To perform XRD analysis, a suitable single crystal of this compound would need to be grown. If successful, the resulting crystal structure would provide unequivocal proof of its molecular structure. The data would reveal the planarity of the benzene ring and the orientation of the chloromethyl and trimethyl substituents. Intermolecular interactions, such as van der Waals forces and potential weak C-H···Cl hydrogen bonds, which dictate the packing of the molecules in the crystal lattice, could also be elucidated. While obtaining a crystal structure for a liquid or low-melting solid can be challenging, it remains the gold standard for structural confirmation in the solid phase.
Application of Advanced Analytical Techniques for Reaction Monitoring
The synthesis of this compound, likely via the chloromethylation of 1,2,3-trimethylbenzene (B126466), can be effectively monitored in real-time using the aforementioned analytical techniques. This allows for the optimization of reaction conditions and ensures the desired product is obtained with high purity.
For instance, small aliquots of the reaction mixture can be withdrawn at different time intervals and analyzed by GC-MS. This would allow for the tracking of the disappearance of the starting material (1,2,3-trimethylbenzene) and the appearance of the product (this compound), as well as any potential side-products or isomers.
In-situ FTIR or NMR spectroscopy can also be powerful tools for reaction monitoring. By using a probe that is inserted directly into the reaction vessel, the progress of the reaction can be followed continuously by observing the changes in the characteristic spectral bands of the reactants and products. This provides immediate feedback on the reaction kinetics and can help in determining the optimal reaction endpoint.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
No specific DFT studies on 1-(chloromethyl)-2,3,4-trimethylbenzene have been published. Such studies would be necessary to elucidate its electronic properties, including frontier molecular orbital energies (HOMO-LUMO gap), charge distribution, and molecular electrostatic potential maps, which are crucial for understanding its reactivity.
Molecular Dynamics Simulations of Reaction Intermediates
There is no available research detailing molecular dynamics simulations of reaction intermediates involving this compound. These simulations would provide insight into the dynamic behavior and stability of transient species, such as carbocations, that may form during its reactions in various solvent environments.
Quantum-Chemical Calculations on Reaction Pathways
Specific quantum-chemical calculations mapping the potential energy surfaces for reactions of this compound are absent from the literature. Such calculations are essential for identifying transition states, determining activation energies, and elucidating the step-by-step mechanisms of its chemical transformations.
Prediction of Regioselectivity and Stereoelectronic Effects
While general principles of regioselectivity and stereoelectronic effects in electrophilic aromatic substitution and nucleophilic substitution reactions are well-established, specific computational predictions and analyses for reactions involving this compound have not been reported.
Elucidation of Catalyst-Substrate Interactions
No computational studies elucidating the interactions between this compound and potential catalysts are available. Research in this area would involve modeling the geometric and electronic interactions within the catalyst-substrate complex to understand the catalytic mechanism and origins of selectivity.
Strategic Applications of 1 Chloromethyl 2,3,4 Trimethylbenzene As a Synthetic Intermediate
Precursor in Fine Chemical Synthesis
Synthesis of Specialized Organic Molecules
There is no specific information available in the surveyed literature detailing the use of 1-(chloromethyl)-2,3,4-trimethylbenzene as a precursor for the synthesis of specialized organic molecules.
Role in Agrochemical Development
No documented role for this compound in agrochemical development was found in the course of this research.
Building Block in Materials Science and Polymer Chemistry
Synthesis of Functionalized Polymers and Resins
While chloromethylated aromatic compounds are generally used to functionalize polymers and resins, no specific examples involving this compound have been documented.
Development of Specialty Materials with Tunable Properties
There is no information available on the use of this compound for developing specialty materials with tunable properties.
Utilization in Anion Exchange Membrane (AEM) Research
No literature specifically identifies the utilization of this compound in anion exchange membrane (AEM) research.
Research Tool for Reaction Mechanism Studies
The structure of this compound makes it a valuable substrate for studying the mechanisms of nucleophilic substitution reactions. The benzylic carbon is susceptible to both S_N1 and S_N2 reaction pathways, and the substitution pattern on the benzene (B151609) ring can influence the preferred mechanism.
Kinetic studies on the solvolysis of a wide range of ring-substituted benzyl (B1604629) chlorides have shown that the reaction rates are sensitive to the electronic effects of the substituents. For instance, the solvolysis of 4-methoxybenzyl chloride is significantly faster than that of 3,4-dinitrobenzyl chloride, indicating a change in the transition state and reaction mechanism. nih.gov By studying the solvolysis rates of this compound in various solvents, researchers can gain insights into the stability of the corresponding carbocation and the extent of nucleophilic participation in the transition state. researchgate.netquizlet.com
The three electron-donating methyl groups at the 2, 3, and 4-positions are expected to stabilize a developing positive charge on the benzylic carbon, thus favoring an S_N1-type mechanism. However, steric hindrance from the ortho-methyl group could potentially disfavor a purely planar carbocation, introducing complexities to the reaction kinetics. Detailed kinetic studies, including the determination of activation parameters and the analysis of solvent kinetic effects, can elucidate these mechanistic details. researchgate.net The reaction can be monitored by observing the rate of formation of the resulting acid, which can be easily detected. quizlet.com
The table below presents kinetic data for the solvolysis of selected substituted benzyl chlorides, illustrating the impact of ring substituents on reactivity. While specific data for this compound is not available in the literature, the data for related compounds provides a framework for predicting its behavior.
Table 1: First-Order Rate Constants for Solvolysis of Substituted Benzyl Chlorides in 20% Acetonitrile in Water at 25°C
| Substituent | k_solv (s⁻¹) |
|---|---|
| 4-Methoxy | 2.2 |
| 3,4-Dimethyl | 1.8 x 10⁻¹ |
| 4-Methyl | 4.3 x 10⁻² |
| H | 1.4 x 10⁻³ |
| 4-Chloro | 4.1 x 10⁻⁴ |
| 3-Nitro | 1.1 x 10⁻⁶ |
| 3,4-Dinitro | 1.1 x 10⁻⁸ |
Data sourced from a study on the solvolysis of ring-substituted benzyl chlorides. nih.gov
Intermediacy in the Production of Benzene Polycarboxylic Acids
Benzene polycarboxylic acids are important industrial chemicals used in the production of polymers, resins, and other high-performance materials. The oxidation of alkylbenzenes is a primary route to these acids. numberanalytics.comyoutube.com this compound can serve as an intermediate in the synthesis of specific benzene polycarboxylic acids, such as prehnitic acid (1,2,3,4-benzenetetracarboxylic acid).
The synthesis would likely proceed in a two-step manner. First, the chloromethyl group of this compound would be oxidized to a carboxylic acid group. Subsequently, the three methyl groups on the aromatic ring would be oxidized to carboxylic acid groups. The entire side chain of alkylbenzenes is typically oxidized to a carboxylic acid group, irrespective of its length. youtube.comlibretexts.orglibretexts.org
The oxidation of the chloromethyl group can be achieved using various oxidizing agents. The oxidation of the remaining methyl groups to form the final polycarboxylic acid typically requires strong oxidizing agents under vigorous conditions, such as hot acidic potassium permanganate (B83412) or chromic acid. numberanalytics.comyoutube.com The benzylic hydrogen atoms make the methyl groups susceptible to oxidation. ucalgary.ca
An alternative pathway could involve the initial oxidation of the parent hydrocarbon, 1,2,3,4-tetramethylbenzene (B1201564) (prehnitene), to a mixture of partially oxidized intermediates, which could then be further processed. wikipedia.orgnih.govfishersci.cawikipedia.org However, the use of this compound allows for a more controlled, stepwise functionalization of the aromatic ring.
The general conditions for the oxidation of alkylbenzenes to carboxylic acids are summarized in the table below.
Table 2: Common Reagents for the Oxidation of Alkylbenzenes to Carboxylic Acids
| Reagent | Conditions |
|---|---|
| Potassium permanganate (KMnO₄) | Hot, acidic or alkaline solution |
| Chromic acid (H₂CrO₄) | Acidic solution |
| Nitric acid (HNO₃) | Concentrated, high temperature |
| Oxygen (O₂) with catalysts | High temperature and pressure, often with cobalt or manganese salt catalysts |
This table summarizes common oxidation conditions for alkylbenzenes. numberanalytics.comyoutube.com
Challenges and Prospective Research Directions
Mitigation of Undesired By-product Formation
A significant hurdle in the synthesis of 1-(chloromethyl)-2,3,4-trimethylbenzene is the formation of undesired by-products. The primary side reactions in chloromethylation include the formation of di- and poly-chloromethylated products and diarylmethane derivatives. google.com
The high activation of the benzene (B151609) ring by three methyl groups makes 1,2,3-trimethylbenzene (B126466) susceptible to further electrophilic substitution, leading to the formation of bis(chloromethyl)trimethylbenzene isomers. Another common by-product is the corresponding diarylmethane, formed through the Friedel-Crafts alkylation of the starting material or the product with the newly formed benzyl (B1604629) chloride derivative. google.com The formation of these impurities complicates purification and reduces the yield of the desired mono-chloromethylated product.
Strategies for Mitigation:
| Strategy | Description | Expected Outcome for this compound |
| Stoichiometric Control | Precise control over the molar ratio of reactants, particularly the chloromethylating agent (e.g., formaldehyde (B43269) and HCl), can limit further substitution. | Reduced formation of di- and tri-chloromethylated by-products. |
| Reaction Temperature | Lowering the reaction temperature generally disfavors the formation of diarylmethane by-products. | Increased yield of the target compound relative to diarylmethane derivatives. |
| Catalyst Choice | The use of milder Lewis acid catalysts or alternative catalytic systems can suppress over-alkylation. For instance, zinc chloride is often preferred over more aggressive catalysts like aluminum chloride. researchgate.net | Higher selectivity for the mono-chloromethylated product. |
Future research in this area will likely focus on the development of highly selective catalysts and reaction conditions that can effectively suppress the formation of these by-products, leading to cleaner reaction profiles and more efficient syntheses.
Enhancement of Regioselectivity and Yield in Complex Systems
Achieving high regioselectivity in the chloromethylation of 1,2,3-trimethylbenzene is a key challenge. The three methyl groups direct the incoming electrophile to the available positions (4, 5, and 6). While electronic effects favor substitution at the 4- and 6-positions, steric hindrance from the adjacent methyl groups can influence the final product distribution. The desired product, this compound, arises from substitution at the 4-position.
Controlling the regioselectivity to favor a single isomer is crucial for applications where isomeric purity is paramount. This becomes even more complex when the chloromethylation is performed on a more intricate molecule that contains the 1,2,3-trimethylbenzene moiety.
Prospective Research Directions:
Directed Chloromethylation: Investigating the use of directing groups that can temporarily block certain positions on the aromatic ring to guide the chloromethyl group to the desired location.
Computational Modeling: Employing computational chemistry to predict the most favorable reaction pathways and to design catalysts that can enhance the regioselectivity for the 4-position.
Development of Environmentally Benign Chloromethylation Processes
Traditional chloromethylation methods often rely on hazardous reagents and solvents, such as formaldehyde, concentrated hydrochloric acid, and chlorinated solvents. google.com The development of greener alternatives is a significant area of ongoing research.
Green Chemistry Approaches:
| Approach | Description | Potential Application |
| Alternative Reagents | Utilizing less hazardous chloromethylating agents, such as chloromethyl methyl ether generated in situ from safer precursors. chempanda.com | Reducing the risks associated with handling highly toxic and carcinogenic reagents. |
| Greener Solvents | Replacing traditional chlorinated solvents with more environmentally friendly options like ionic liquids or performing the reaction in aqueous media. | Minimizing the environmental impact of the synthesis process. |
| Catalyst Recycling | Developing heterogeneous catalysts or catalytic systems that can be easily recovered and reused, reducing waste and cost. researchgate.net | Enhancing the sustainability and economic viability of the chloromethylation process. |
A patent has described an efficient and environmentally friendly process for the chloromethylation of substituted benzenes using a catalytic amount of a short-chain carboxylic acid, which could be applicable to 1,2,3-trimethylbenzene. google.com
Exploration of Novel Catalytic Systems for Efficiency and Selectivity
The choice of catalyst is pivotal in controlling the outcome of the chloromethylation reaction. While traditional Lewis acids like zinc chloride and aluminum chloride are effective, they often suffer from drawbacks such as high catalyst loading, moisture sensitivity, and difficulty in recovery. researchgate.net
Emerging Catalytic Systems:
Phase-Transfer Catalysts: The use of phase-transfer catalysts in aqueous media has been shown to be an inexpensive and convenient procedure for the chloromethylation of aromatic hydrocarbons, offering good to excellent yields. researchgate.net
Micellar Catalysis: Surfactant micelles in oil-water biphasic systems can effectively catalyze chloromethylation, leading to improved selectivity for mono-chloromethylation.
Solid Acid Catalysts: The development of solid acid catalysts, such as zeolites or functionalized resins, could offer advantages in terms of handling, separation, and reusability.
Research into novel catalytic systems that offer higher efficiency, selectivity, and environmental compatibility is a promising avenue for advancing the synthesis of this compound.
Integration into Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves introducing functional groups into complex molecules at a late stage of the synthesis. nih.gov The chloromethyl group is an excellent handle for such modifications due to its versatile reactivity.
The integration of this compound into LSF strategies could enable the rapid diversification of drug candidates or functional materials containing the 2,3,4-trimethylphenyl moiety. This approach can be used to explore structure-activity relationships or to fine-tune the properties of a lead compound. rsc.org
Expansion of Synthetic Utility through Novel Reaction Pathways
The chloromethyl group in this compound is a versatile functional group that can be transformed into a wide array of other functionalities. While classical nucleophilic substitution reactions are well-established, the exploration of novel reaction pathways can further expand its synthetic utility.
Potential Transformations:
| Reaction Type | Resulting Functional Group | Potential Applications |
| Cross-Coupling Reactions | Carbon-carbon and carbon-heteroatom bond formation | Synthesis of complex organic molecules, polymers, and materials. |
| Oxidation | Aldehyde or carboxylic acid | Access to a different class of aromatic compounds with diverse reactivity. |
| Reduction | Methyl group | Removal of the reactive handle after it has served its synthetic purpose. |
| Radical Reactions | Formation of new carbon-carbon or carbon-heteroatom bonds | Alternative strategies for functionalization under mild conditions. |
Developing new synthetic methods that leverage the reactivity of the chloromethyl group will undoubtedly lead to the discovery of novel molecules with interesting properties and applications.
Structure-Reactivity Relationship Studies of Substituted Chloromethylated Aromatics
Understanding the relationship between the structure of a substituted benzyl chloride and its reactivity is fundamental for predicting its behavior in chemical reactions and biological systems. For this compound, the electronic and steric effects of the three methyl groups influence the reactivity of the chloromethyl group.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to model and predict the reactivity and potential biological activity of a series of related compounds. nih.govnih.gov Such studies on chloromethylated trimethylbenzenes could provide valuable insights into how the substitution pattern on the aromatic ring affects properties such as reaction rates, selectivity, and biological interactions. This knowledge can guide the design of new derivatives with tailored properties for specific applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(chloromethyl)-2,3,4-trimethylbenzene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via chloromethylation of 2,3,4-trimethylbenzene using chloromethyl methyl ether (ClCH₂OCH₃) or paraformaldehyde [(CH₂O)ₙ] under acidic conditions. Lewis acids like ZnCl₂ or AlCl₃ catalyze the reaction, typically at 50–80°C for 6–12 hours. Optimization requires controlling moisture (anhydrous conditions) and stoichiometric ratios (1:1.2 substrate:chloromethylating agent) to minimize byproducts like poly-chlorinated derivatives .
- Data Consideration : Yields range from 60–85%, with purity confirmed via GC-MS or ¹H NMR. Impurities often arise from incomplete substitution or oxidation of methyl groups.
Q. What substitution, oxidation, and reduction reactions are feasible with this compound?
- Substitution : The chloromethyl (-CH₂Cl) group reacts with nucleophiles (e.g., amines, thiols) under basic conditions (NaOH, K₂CO₃) or with Lewis acids (AlCl₃) to form amines, ethers, or thioethers. Example: Reaction with NH₃ in ethanol yields 2,3,4-trimethylbenzylamine .
- Oxidation : KMnO₄/H₂SO₄ oxidizes -CH₂Cl to -COOH, forming 2,3,4-trimethylbenzoic acid. Over-oxidation of methyl groups is mitigated by low-temperature (0–5°C) conditions .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces -CH₂Cl to -CH₃, yielding 1,2,3,4-tetramethylbenzene. Selectivity requires controlled H₂ pressure (1–2 atm) to avoid ring hydrogenation .
Q. What safety protocols are critical given its toxicological profile?
- Handling : Use fume hoods, nitrile gloves, and PPE due to cytotoxicity (IC₅₀ ~50 µM in mammalian cell lines). Avoid inhalation; vapor pressure is 0.12 mmHg at 25°C, requiring sealed storage .
- Waste Disposal : Neutralize with 10% NaOH before incineration. Environmental toxicity (EC₅₀ for aquatic organisms: 2.5 mg/L) mandates strict containment .
Advanced Research Questions
Q. How does substituent positioning (2,3,4 vs. isomers) affect reactivity and regioselectivity?
- Steric Effects : The 2,3,4-trimethyl arrangement creates steric hindrance, slowing nucleophilic substitution at -CH₂Cl compared to less hindered isomers (e.g., 2,4,5-trimethyl). DFT calculations show a 15% lower reaction rate for SN2 mechanisms due to adjacent methyl groups .
- Electronic Effects : Electron-donating methyl groups increase ring electron density, stabilizing electrophilic intermediates. However, meta-directing effects alter substitution patterns in Friedel-Crafts reactions compared to para-substituted analogs .
Q. How can contradictions in reaction data (e.g., unexpected byproducts) be resolved?
- Analytical Workflow :
Chromatography : Use HPLC (C18 column, acetonitrile/water) to separate and quantify products.
Spectroscopy : ¹³C NMR identifies regiochemical outcomes (e.g., carbonyl shifts in oxidation products).
Computational Validation : Compare experimental IR spectra with Gaussian-optimized structures to confirm intermediates .
- Case Study : Discrepancies in oxidation yields (40–70%) are attributed to trace moisture; Karl Fischer titration ensures anhydrous conditions for reproducibility .
Q. What computational tools predict electrophilic sites and reaction pathways?
- Software : Gaussian (DFT), AutoDock (docking studies), and ChemDraw (mechanistic modeling).
- Key Parameters :
- Fukui Indices : Identify nucleophilic (-CH₂Cl) and electrophilic (ring carbons) sites.
- Transition State Analysis : NBO analysis in Gaussian reveals charge distribution during SN2 substitution, showing steric clashes with 2,3,4-methyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
